3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-[(4-Fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic organic compound with the molecular formula C16H11FN4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the condensation of 4-fluorobenzyl chloride with 5-propyl-1H-[1,2,4]triazino[5,6-b]indole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Fluorobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
- 5-Butyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Uniqueness
3-[(4-Fluorobenzyl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN4S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-5-propyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C19H17FN4S/c1-2-11-24-16-6-4-3-5-15(16)17-18(24)21-19(23-22-17)25-12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3 |
InChI Key |
AILAKCQVESFQBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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